N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-14-9-5-3-7-12(14)19-17(21)11-16-18(22)20-13-8-4-6-10-15(13)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOSLJJAFXHOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The benzothiazine intermediate is then acylated with 2-ethoxyphenyl acetic acid or its derivatives in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzothiazine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- N-(2-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound belonging to the class of benzothiazine derivatives. Its molecular formula is , and it has a molar mass of 342.41 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic effects through enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound selectively inhibits carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. The inhibition of CA has potential therapeutic implications for conditions such as:
- Cancer : By modulating tumor microenvironments.
- Metabolic Disorders : Such as obesity and diabetes, where altered carbonic anhydrase activity is implicated.
The mechanism of action appears to involve binding to the active site of carbonic anhydrase, leading to decreased enzymatic activity. This inhibition can disrupt pathways that are critical for cell proliferation and survival in cancerous tissues.
Comparative Biological Activity
The specificity of this compound's ethoxy substitution differentiates it from other benzothiazine derivatives. Here’s a comparison with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide | 109599-95-3 | Similar structure but different ethoxy substitution pattern |
| N-(2-Methoxybenzyl)-2-(3-oxo-3,4-dihydro-benzothiazin)acetamide | 860611-83-2 | Contains a methoxy group; potential variations in biological activity |
| 2-(3-Oxo-3,4-dihydro-benzothiazin)-N-(benzyl)acetamide | 367741 | Lacks the ethoxy substitution; focuses on different benzyl derivatives |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that compounds similar to N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide exhibited significant anticancer properties through their ability to inhibit CA activity. The results indicated a dose-dependent response in various cancer cell lines.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of benzothiazine derivatives. Although specific data on N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide was limited, related compounds showed promising results against bacterial strains.
Q & A
Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?
The compound is synthesized via multi-step reactions, typically starting with derivatization of 1,4-benzothiazine precursors. For example:
- Step 1 : React 2-aminophenol derivatives with sulfonyl chlorides or acetylating agents to form intermediates like 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide .
- Step 2 : Introduce the ethoxyphenyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCC/DMAP as catalysts) .
- Key reagents : Anhydrous solvents (DMF, THF), coupling agents (DCC, EDC), and protecting groups for amine functionalities to prevent side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- X-ray crystallography : Single-crystal diffraction analysis resolves bond lengths, angles, and torsion angles (e.g., C–S bond lengths ~1.76 Å, C=O bonds ~1.21 Å) .
- Spectral techniques :
- FT-IR : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- NMR : ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
Q. What in vitro assays are used for preliminary biological evaluation?
Common assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution methods .
- DNA binding studies : UV-Vis titration or fluorescence quenching to assess interaction with calf thymus DNA (e.g., binding constants calculated via Benesi-Hildebrand plots) .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Contradictions in NMR/IR data arise from tautomerism or solvent effects. Mitigation strategies:
- DFT calculations : Compare experimental spectra with theoretical models (e.g., B3LYP/6-31G** basis sets) to validate tautomeric forms .
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- Elemental analysis : Cross-check %C/H/N with theoretical values (±0.3% tolerance) to confirm purity .
Q. What strategies optimize reaction yields in multi-step syntheses?
Yield optimization involves:
- Catalyst screening : Use Pd(OAc)₂ or CuI for coupling steps, improving efficiency from ~40% to >70% .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 30 mins) and enhance regioselectivity in heterocycle formation .
- Workflow tables :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | DCC | 25 | 65 |
| 2 | K₂CO₃ | 80 | 72 |
| 3 | Pd(OAc)₂ | 110 | 68 |
Q. How is structure-activity relationship (SAR) analyzed for benzothiazine derivatives?
SAR studies focus on:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity by 2–4-fold compared to electron-donating groups (e.g., -OCH₃) .
- Heterocyclic modifications : Replacing the ethoxyphenyl group with pyridinyl analogs increases DNA binding affinity (ΔKₐ = 10³–10⁴ M⁻¹) due to enhanced π-π stacking .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
Variations in MIC or IC₅₀ values may stem from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate experiments (n ≥ 3) .
- Solubility issues : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation in aqueous assays .
- Statistical validation : Apply ANOVA/Tukey tests to confirm significance (p < 0.05) between activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
